molecular formula C3H8N2O3S B8461218 2-Formamidoethylsulfonamide

2-Formamidoethylsulfonamide

Cat. No.: B8461218
M. Wt: 152.18 g/mol
InChI Key: QJQUJTRJHWJBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formamidoethylsulfonamide is a sulfonamide derivative characterized by a formamido (-NHCHO) group attached to an ethyl chain, which is further linked to a sulfonamide (-SO₂NH₂) moiety. This structure confers unique physicochemical and biological properties, positioning it as a compound of interest in medicinal and synthetic chemistry.

Properties

Molecular Formula

C3H8N2O3S

Molecular Weight

152.18 g/mol

IUPAC Name

N-(2-sulfamoylethyl)formamide

InChI

InChI=1S/C3H8N2O3S/c4-9(7,8)2-1-5-3-6/h3H,1-2H2,(H,5,6)(H2,4,7,8)

InChI Key

QJQUJTRJHWJBLX-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)N)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between 2-Formamidoethylsulfonamide and related sulfonamides:

Compound Name Core Structure Substituents/Functional Groups Key Structural Notes
This compound (hypothetical) Ethylsulfonamide backbone - Formamido (-NHCHO) on ethyl chain Polar, hydrogen-bonding capabilities
Methyl 2-(benzenesulfonamido)acetate Benzenesulfonamide linked to methyl acetate - Methyl ester (-COOCH₃) Ester group enhances lipophilicity
N-[2-(Diethylamino)ethyl]-2-fluorobenzenesulfonamide Benzenesulfonamide with ethylamine chain - Fluorine on benzene ring; diethylamino group Electron-withdrawing fluorine enhances stability
Ethyl 2-[N-(2-formylphenyl)benzenesulfonamido]acetate Benzenesulfonamide with formylphenyl and ethyl ester - Formyl (-CHO) on phenyl; ethyl ester Conformational rigidity from aryl group

Physical and Chemical Properties

Property This compound (predicted) Methyl 2-(benzenesulfonamido)acetate N-[2-(Diethylamino)ethyl]-2-fluorobenzenesulfonamide
Melting Point ~330–350 K (estimated) 332 K Not reported
Solubility Moderate in polar solvents High in methanol High in DMSO due to amine group
Hydrogen Bonding Capacity High (NHCHO and SO₂NH₂ groups) Moderate (ester limits H-bonding) Moderate (fluorine and amine groups)

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